![molecular formula C10H5Cl2N3 B1471203 4,7-二氯咪唑并[1,5-a]喹喔啉 CAS No. 847900-55-4](/img/structure/B1471203.png)
4,7-二氯咪唑并[1,5-a]喹喔啉
描述
4,7-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic organic compound . It has a CAS Number of 847900-55-4 and a molecular weight of 238.08 .
Synthesis Analysis
The synthesis of 4,7-Dichloroimidazo[1,5-a]quinoxaline has been a subject of extensive research . Various methods have been developed, including intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole , and condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide .Molecular Structure Analysis
The IUPAC name for 4,7-Dichloroimidazo[1,5-a]quinoxaline is the same as its common name . Its InChI Code is 1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H .Chemical Reactions Analysis
Quinoxaline, the core structure of 4,7-Dichloroimidazo[1,5-a]quinoxaline, has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . The reactivity of quinoxaline has been extensively studied, with recent advances in the synthesis and reactivity of quinoxaline being documented .Physical And Chemical Properties Analysis
4,7-Dichloroimidazo[1,5-a]quinoxaline is a powder that is stored at room temperature . It has a molecular weight of 238.08 .科学研究应用
4,7-二氯咪唑并[1,5-a]喹喔啉应用的综合分析:
药物研究
喹喔啉衍生物因其药理特性而被广泛研究。已知它们具有广泛的生物活性,包括抗菌、抗真菌、抗疟疾、抗炎和抗结核作用。 由于其结构与其他活性喹喔啉相似,4,7-二氯咪唑并[1,5-a]喹喔啉有可能被用于类似的药理学应用 .
材料科学
喹喔啉由于其电致发光特性和作为有机半导体而被用于材料科学。 4,7-二氯咪唑并[1,5-a]喹喔啉的独特结构可能使其适合用于有机发光二极管 (OLED) 和作为有机半导体中的成分 .
化学合成
该化合物可以作为合成更复杂分子的结构单元。 其二氯基团可能是进一步化学修饰的反应位点,从而导致创建具有潜在应用于各个领域的新的化合物 .
DNA 研究
一些喹喔啉衍生物已被鉴定为 DNA 裂解剂。 对 4,7-二氯咪唑并[1,5-a]喹喔啉的研究可以探索其与 DNA 或其他核酸相互作用的潜力,这可能对遗传学研究或癌症研究有影响 .
荧光材料
由于其荧光特性,喹喔啉被用于开发荧光材料。 4,7-二氯咪唑并[1,5-a]喹喔啉的特定电子结构可用于创建用于生物成像的新型荧光染料或探针 .
阴离子受体和空腔体
喹喔啉可以作为阴离子受体并形成空腔体——旨在在其结构内容纳其他分子的分子。 4,7-二氯咪唑并[1,5-a]喹喔啉中的二氯咪唑基团可能会提供独特的结合特性,这些特性可以在设计新的阴离子受体或空腔体中得到利用 .
食品工业
虽然与 4,7-二氯咪唑并[1,5-a]喹喔啉没有直接关系,但一些喹喔啉衍生物已被用作食品添加剂来改善动物生长。 调查该化合物作为食品工业中的生长促进剂或抗菌剂的潜力可能是另一个应用领域 .
环境研究
喹喔啉因其在环境化学中的作用而被研究,特别是在污染物降解方面。 对 4,7-二氯咪唑并[1,5-a]喹喔啉的环境行为和降解途径的研究可以提供对其潜在环境影响的见解 .
作用机制
Target of Action
The primary targets of 4,7-Dichloroimidazo[1,5-a]quinoxaline are adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play a crucial role in various biological processes, including cell signaling, neurotransmission, and regulation of gene expression.
Mode of Action
4,7-Dichloroimidazo[1,5-a]quinoxaline interacts with its targets by binding to the active sites of these proteins, leading to changes in their conformation and function . This interaction can inhibit or enhance the activity of these targets, resulting in altered cellular processes.
Biochemical Pathways
The interaction of 4,7-Dichloroimidazo[1,5-a]quinoxaline with its targets affects various biochemical pathways. For instance, inhibition of phosphodiesterases can increase the levels of cyclic AMP and cyclic GMP, leading to changes in cell signaling . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.
Result of Action
The molecular and cellular effects of 4,7-Dichloroimidazo[1,5-a]quinoxaline’s action depend on the specific targets and pathways it affects. For example, inhibition of phosphodiesterases can lead to changes in cell signaling, potentially affecting processes such as cell proliferation, differentiation, and apoptosis .
安全和危害
生化分析
Biochemical Properties
4,7-Dichloroimidazo[1,5-a]quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 4,7-Dichloroimidazo[1,5-a]quinoxaline can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, altering the downstream signaling cascades and affecting cellular responses.
Cellular Effects
The effects of 4,7-Dichloroimidazo[1,5-a]quinoxaline on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4,7-Dichloroimidazo[1,5-a]quinoxaline can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival pathways . This compound also affects gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it can influence cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 4,7-Dichloroimidazo[1,5-a]quinoxaline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent substrate binding and subsequent catalytic activity. For instance, 4,7-Dichloroimidazo[1,5-a]quinoxaline has been shown to inhibit phosphodiesterases, which are enzymes involved in the breakdown of cyclic nucleotides . This inhibition leads to an accumulation of cyclic nucleotides, which can alter cellular signaling and function. Additionally, 4,7-Dichloroimidazo[1,5-a]quinoxaline can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 4,7-Dichloroimidazo[1,5-a]quinoxaline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 4,7-Dichloroimidazo[1,5-a]quinoxaline can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These long-term effects are likely due to the compound’s ability to modulate gene expression and cellular signaling pathways over extended periods.
Dosage Effects in Animal Models
The effects of 4,7-Dichloroimidazo[1,5-a]quinoxaline vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. Beyond this threshold, increasing the dosage does not necessarily enhance the effect and may lead to toxicity.
Metabolic Pathways
4,7-Dichloroimidazo[1,5-a]quinoxaline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and function. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . By inhibiting these enzymes, 4,7-Dichloroimidazo[1,5-a]quinoxaline can alter the metabolic flux and levels of metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 4,7-Dichloroimidazo[1,5-a]quinoxaline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of 4,7-Dichloroimidazo[1,5-a]quinoxaline within tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 4,7-Dichloroimidazo[1,5-a]quinoxaline is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it can accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules to influence cellular signaling and metabolism.
属性
IUPAC Name |
4,7-dichloroimidazo[1,5-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-6-1-2-8-7(3-6)14-10(12)9-4-13-5-15(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXRNWDVRHNIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C3=CN=CN23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286118 | |
| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847900-55-4 | |
| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847900-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloroimidazo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


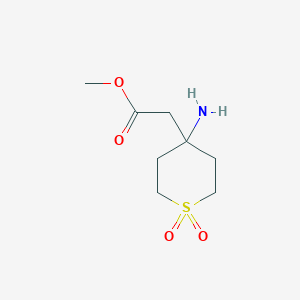
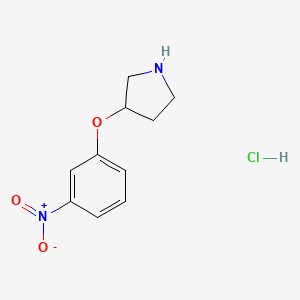

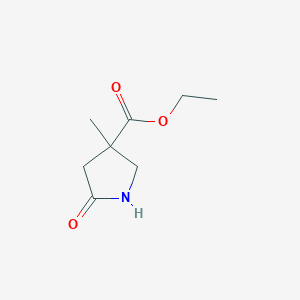

![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)


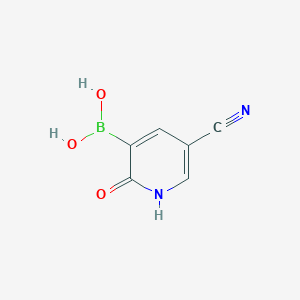

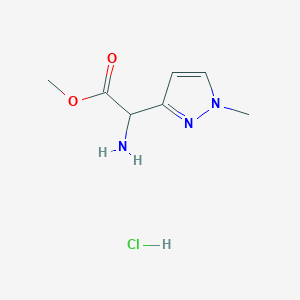
![5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1471139.png)
![Methyl 2-[4-(1-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1471140.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate](/img/structure/B1471142.png)
